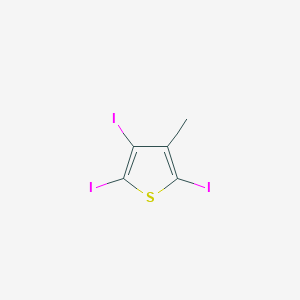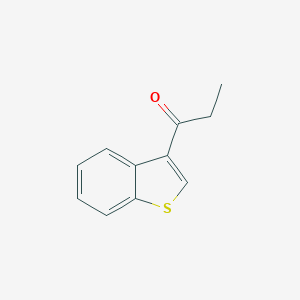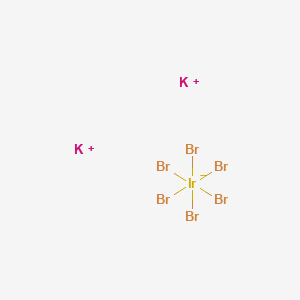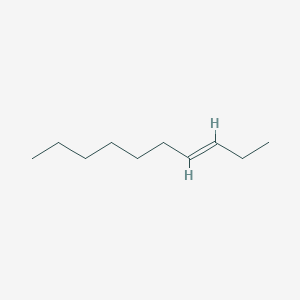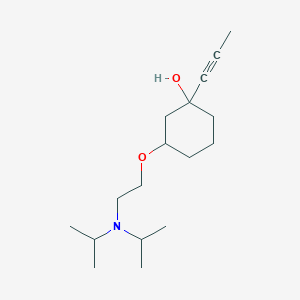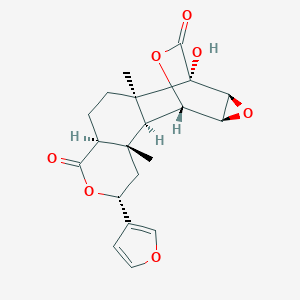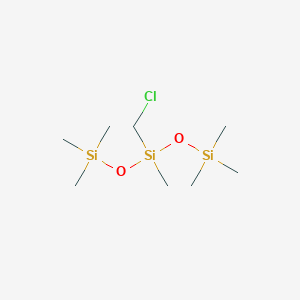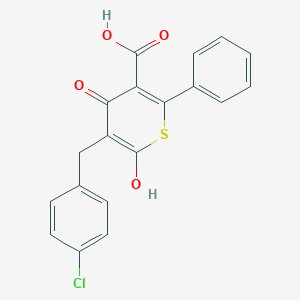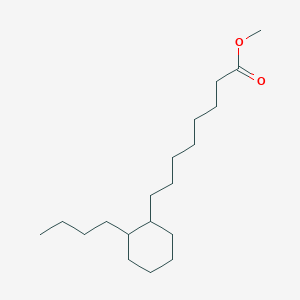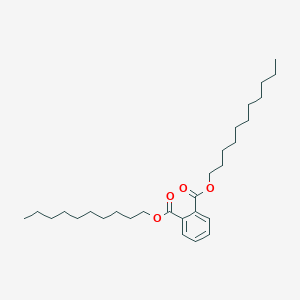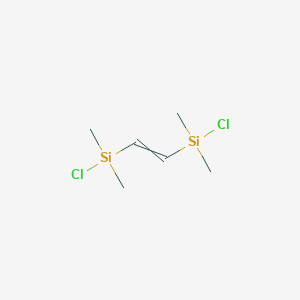
1,2-Bis(chlorodimethylsilyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(chlorodimethylsilyl)ethene, also known as Bis(trimethylsilyl)acetylene, is an organosilicon compound with the chemical formula C6H14Cl2Si2. It is a colorless liquid that is used in scientific research for its unique properties.
Mechanism Of Action
The mechanism of action of 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene is not fully understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new compounds. It has also been shown to have unique properties as a building block in the construction of complex organic molecules.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene. However, it is known to be highly reactive and may have toxic effects if not handled properly.
Advantages And Limitations For Lab Experiments
One advantage of using 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene in lab experiments is its unique properties as a building block in the construction of complex organic molecules. However, its high reactivity and potential for toxicity make it difficult to handle and require proper safety precautions.
Future Directions
For research on 1,2-1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene include further investigation into its mechanism of action and potential applications in the development of new materials for use in electronics and energy storage devices. Additionally, research into its potential toxicity and methods for safe handling and disposal will be important for its continued use in scientific research.
Synthesis Methods
The synthesis of 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene involves the reaction of chlorodimethylsilane with trimethylsilylacetylene in the presence of a catalyst. This reaction produces the desired compound and is typically carried out under an inert atmosphere.
Scientific Research Applications
1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene has been used in various scientific research applications, including as a reagent in organic synthesis, as a precursor for the preparation of silicon-containing polymers, and as a building block in the construction of complex organic molecules. It has also been used in the development of new materials for use in electronics and energy storage devices.
properties
CAS RN |
18146-12-8 |
|---|---|
Product Name |
1,2-Bis(chlorodimethylsilyl)ethene |
Molecular Formula |
C6H14Cl2Si2 |
Molecular Weight |
213.25 g/mol |
IUPAC Name |
chloro-[2-[chloro(dimethyl)silyl]ethenyl]-dimethylsilane |
InChI |
InChI=1S/C6H14Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h5-6H,1-4H3 |
InChI Key |
QPSZLJMVINIQNU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C=C[Si](C)(C)Cl)Cl |
Canonical SMILES |
C[Si](C)(C=C[Si](C)(C)Cl)Cl |
synonyms |
1,2-bis(Chlorodimethylsilyl)ethene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)
